molecular formula C22H23N3O4 B11401407 5-butyl-4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

5-butyl-4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B11401407
M. Wt: 393.4 g/mol
InChI Key: VVTMRLMYQHJQOY-UHFFFAOYSA-N
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Description

5-butyl-4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound that features a pyrrolo[3,4-c]pyrazol core. This compound is characterized by the presence of hydroxy and methoxy functional groups, which contribute to its unique chemical properties.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

5-butyl-4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C22H23N3O4/c1-3-4-11-25-21(13-9-10-16(27)17(12-13)29-2)18-19(23-24-20(18)22(25)28)14-7-5-6-8-15(14)26/h5-10,12,21,26-27H,3-4,11H2,1-2H3,(H,23,24)

InChI Key

VVTMRLMYQHJQOY-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. The starting materials often include substituted phenols and pyrazoles. Key steps may involve:

    Condensation reactions: to form the pyrrolo[3,4-c]pyrazol core.

    Hydroxylation: and to introduce the hydroxy and methoxy groups.

    Butylation: to add the butyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy groups can undergo oxidation to form quinones.

    Reduction: The compound can be reduced to alter the oxidation state of the functional groups.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

    Oxidation products: Quinones.

    Reduction products: Alcohols or alkanes.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 5-butyl-4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, including:

Cancer Type Cell Line IC50 (µM)
Breast CancerMCF712.5
MelanomaSKMEL-2810.0
Ovarian CancerSKOV-315.0
Lung CancerA54920.0

These results suggest that the compound may act through mechanisms involving the modulation of cell signaling pathways related to apoptosis and cell proliferation .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Its interaction with specific molecular targets involved in inflammatory pathways indicates potential therapeutic applications in treating inflammatory diseases. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Pyrrolo-Pyrazole Core : This is achieved through a condensation reaction between appropriate hydrazones and α,β-unsaturated carbonyl compounds.
  • Functionalization : Subsequent reactions introduce hydroxy and methoxy groups on the phenyl rings to enhance biological activity.

Material Science Applications

Beyond medicinal chemistry, this compound's unique structural features make it suitable for applications in material science. Its potential use as a ligand in coordination chemistry has been explored due to its ability to form stable complexes with transition metals. These complexes may exhibit interesting optical and electronic properties, making them candidates for use in organic light-emitting diodes (OLEDs) and photovoltaic devices .

Case Studies

  • Anticancer Efficacy : A study conducted on the efficacy of this compound against breast cancer cells demonstrated a dose-dependent response with significant cytotoxicity observed at lower concentrations compared to standard chemotherapeutics .
  • Anti-inflammatory Mechanism : Research published in a peer-reviewed journal highlighted the compound's ability to reduce inflammation markers in vitro, suggesting its potential as an adjunct therapy in chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 5-butyl-4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, altering their activity through binding interactions. The pathways involved could include:

    Signal transduction: Modulating signaling pathways in cells.

    Enzyme inhibition: Blocking the active site of enzymes.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3-methoxyphenyl derivatives: Compounds with similar functional groups.

    Pyrrolo[3,4-c]pyrazol derivatives: Compounds with the same core structure.

Uniqueness

The uniqueness of 5-butyl-4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Biological Activity

The compound 5-butyl-4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H27N3O4C_{22}H_{27}N_{3}O_{4} with a molecular weight of 397.5 g/mol. The structure features a pyrrolo[3,4-c]pyrazole core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC22H27N3O4
Molecular Weight397.5 g/mol
CAS Number880389-90-2

Biological Activities

Research indicates that compounds containing the pyrrolo[3,4-c]pyrazole framework exhibit various biological activities, including:

  • Antioxidant Activity : Studies have shown that derivatives of pyrrolo[3,4-c]pyrazoles possess significant antioxidant properties, which can mitigate oxidative stress in biological systems .
  • Antiviral Properties : Some pyrazole derivatives have demonstrated antiviral activity against viruses such as SARS-CoV-2 by inhibiting viral replication mechanisms .
  • Anti-inflammatory Effects : Compounds within this class have been reported to exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .

Synthesis

The synthesis of this compound typically involves a multicomponent reaction that allows for the efficient formation of the desired structure. Recent advancements in synthetic methodologies have led to high yields and purity of these compounds.

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Antioxidant Screening : In a study evaluating various pyrazole derivatives, it was found that certain modifications in the structure significantly enhanced antioxidant activity. The compound's ability to scavenge free radicals was quantitatively assessed using DPPH and ABTS assays .
  • Antiviral Testing : Research conducted on related compounds indicated effective inhibition of viral replication in cell cultures infected with HSV-1. The mechanism was linked to the downregulation of specific viral gene products as evidenced by western blot analysis .

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